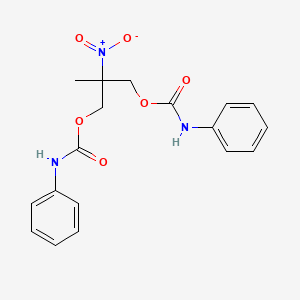
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a chemical compound with a complex structure that includes nitro, methyl, and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) typically involves the reaction of 2-nitro-2-methyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The carbamate groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-nitro-1,3-propanediol: A related compound with similar chemical properties but lacking the carbamate groups.
2-Methyl-1,3-propanediol: A simpler compound without the nitro and carbamate groups, used in polymer and coating applications.
2-Methyl-2-propyl-1,3-propanediol: Another related compound with different substituents, used in various industrial applications.
Uniqueness
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
64011-22-9 |
|---|---|
Formule moléculaire |
C18H19N3O6 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[2-methyl-2-nitro-3-(phenylcarbamoyloxy)propyl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-18(21(24)25,12-26-16(22)19-14-8-4-2-5-9-14)13-27-17(23)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,23) |
Clé InChI |
JOMGEIDEFSAPMF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
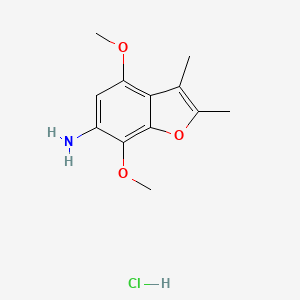
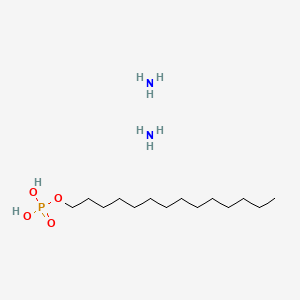
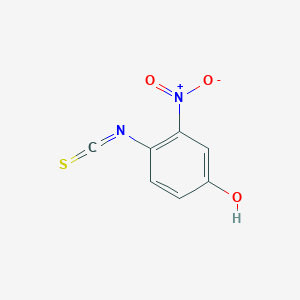

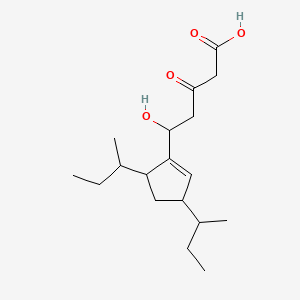
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
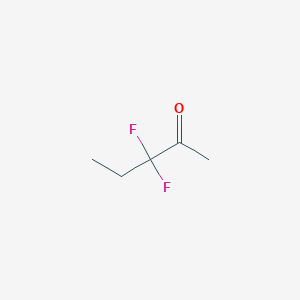
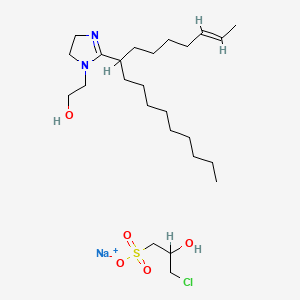
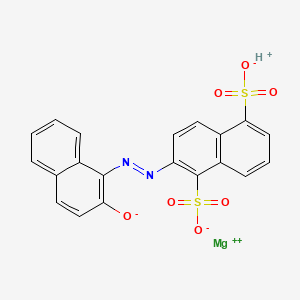
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
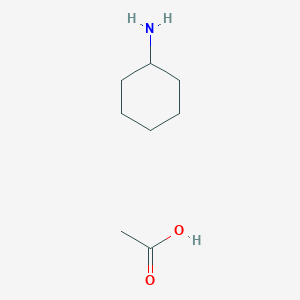
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
